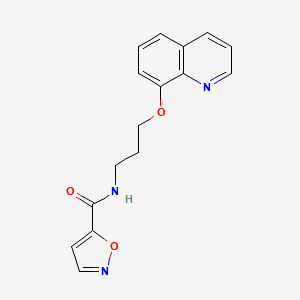

N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(3-quinolin-8-yloxypropyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c20-16(14-7-10-19-22-14)18-9-3-11-21-13-6-1-4-12-5-2-8-17-15(12)13/h1-2,4-8,10H,3,9,11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCGLRMDXFWECU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC=NO3)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide typically involves the following steps:

Formation of Quinoline Derivative: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Linking Propyl Chain: The quinoline derivative is then reacted with a propyl halide under basic conditions to introduce the propyl chain.

Formation of Isoxazole Ring: The final step involves the cyclization of the intermediate with hydroxylamine and a suitable carboxylic acid derivative to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

Reduction: The nitro group in the quinoline ring can be reduced to an amine.

Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide involves its interaction with various molecular targets:

Molecular Targets: The compound can bind to DNA, enzymes, and receptors, disrupting their normal function.

Pathways Involved: It may inhibit DNA synthesis, interfere with enzyme activity, or block receptor signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to quinoline-oxazole derivatives reported in recent literature, such as 5-(2-Tosylquinolin-3-yl)oxazole and N-cyclohexyl-3-(oxazol-5-yl)quinoline-2-carboxamide . Key differences lie in substitution patterns, heterocycle types, and synthetic routes.

Structural Comparisons

- Quinoline Substitution Position: The target compound is substituted at the 8-position of quinoline with a propyloxy chain, whereas compounds like 5-(2-Tosylquinolin-3-yl)oxazole feature substitution at the 3-position . Positional differences significantly alter electronic properties and steric interactions. The N-cyclohexyl-3-(oxazol-5-yl)quinoline-2-carboxamide includes a carboxamide group at the quinoline’s 2-position, contrasting with the 8-position linkage in the target compound .

- Heterocycle Variations: The target compound contains an isoxazole ring (one oxygen, one nitrogen), while compared compounds feature oxazole (two nitrogens).

- Functional Groups: The tosyl group (a sulfonyl substituent) in 5-(2-Tosylquinolin-3-yl)oxazole serves as a protective/activating group, unlike the carboxamide-terminated propyl chain in the target compound .

Spectral Data

- 1H-NMR Analysis: 5-(2-Tosylquinolin-3-yl)oxazole exhibits distinct aromatic proton signals at δ 8.69 ppm (oxazole proton) and δ 8.92 ppm (quinoline proton) . The target compound’s propyloxy linker and isoxazole carboxamide would likely show signals for aliphatic protons (δ 1–3 ppm) and carboxamide NH (δ ~10 ppm), absent in the compared compounds.

Key Findings and Implications

- Substitution Position: Substitution at quinoline’s 8-position (target compound) vs. 2- or 3-position (others) may influence π-stacking interactions or binding to biological targets.

- Heterocycle Impact : Isoxazole’s oxygen could enhance metabolic stability compared to oxazole derivatives.

Biological Activity

N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide is a synthetic compound that integrates a quinoline moiety with an isoxazole ring. This structure is significant due to the diverse biological activities associated with quinoline derivatives, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline structure linked to an isoxazole ring through a propyl chain , which is critical for its biological activity. The molecular formula is CHNO, and its molecular weight is approximately 270.28 g/mol.

The biological activity of N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide involves several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may disrupt critical biological pathways.

- DNA Interaction : It can bind to DNA, potentially interfering with replication and transcription processes.

- Receptor Modulation : The compound may interact with specific receptors, altering signal transduction pathways that are vital for cellular responses.

Antimicrobial Activity

Quinoline derivatives are well-documented for their antimicrobial properties. N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide exhibits significant activity against various bacterial strains and fungi. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Antiviral Properties

Research indicates that this compound may possess antiviral activity, particularly against RNA viruses. Its mechanism may involve the inhibition of viral replication by targeting viral enzymes or host cell factors essential for viral life cycles.

Anticancer Potential

The anticancer properties of quinoline derivatives are promising. N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide has demonstrated cytotoxic effects on cancer cell lines such as MDA-MB-468 (breast cancer) and A498 (renal cancer). The compound appears to induce apoptosis through the activation of caspase pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting strong antibacterial properties .

Study 2: Anticancer Activity

In vitro assays conducted on MDA-MB-468 cells revealed that treatment with N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, supporting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide | Antimicrobial, Anticancer | 32 | 10 |

| Chloroquine | Antimalarial | 50 | 20 |

| Isoxazole-4-carboxamide | Anti-inflammatory | 25 | 15 |

Q & A

Basic: What are the common synthetic routes for N-(3-(quinolin-8-yloxy)propyl)isoxazole-5-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the isoxazole-5-carboxamide core via cycloaddition between nitrile oxides and acetylenes or through coupling reactions using carbodiimide reagents .

- Step 2: Introduction of the quinolin-8-yloxypropyl group via nucleophilic substitution or Mitsunobu reaction, where 8-hydroxyquinoline reacts with a propyl linker bearing a leaving group (e.g., bromide) .

- Step 3: Purification via column chromatography and recrystallization.

- Optimization: Ultrasound-assisted methods can enhance reaction rates and yields compared to traditional heating .

Basic: How is the compound characterized structurally after synthesis?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent connectivity and purity. For example, the quinolinyl protons appear as distinct aromatic signals (δ 7.5–9.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- X-ray Crystallography: SHELXL (part of the SHELX suite) refines crystal structures to resolve bond lengths, angles, and stereochemistry .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization: Replicate experiments under controlled conditions (e.g., cell line selection, incubation time, and compound concentration) .

- Orthogonal Assays: Combine in vitro (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays to cross-validate results .

- Meta-Analysis: Use statistical tools (e.g., ANOVA) to identify outliers and assess reproducibility across datasets .

Advanced: How does crystallographic data (e.g., SHELX refinement) inform bioactivity understanding?

Methodological Answer:

- Binding Conformation: Crystal structures resolved via SHELXL reveal the compound’s 3D conformation, highlighting interactions (e.g., hydrogen bonds with target proteins) .

- Structure-Activity Relationship (SAR): Overlay crystallographic data with docking simulations (e.g., AutoDock Vina) to predict binding affinities and guide structural modifications .

Basic: What physicochemical properties influence bioavailability?

Methodological Answer:

- LogP: Determined via shake-flask or HPLC methods; optimal values (2–3) balance solubility and membrane permeability .

- Aqueous Solubility: Measured using dynamic light scattering (DLS) or equilibrium solubility assays. Co-solvents (e.g., DMSO) enhance solubility for in vitro testing .

- Stability: Assess degradation under varying pH (1–10) and temperatures (25–40°C) via HPLC monitoring .

Advanced: What in silico methods predict binding affinity to target proteins?

Methodological Answer:

- Molecular Docking: Tools like AutoDock or Glide simulate ligand-receptor interactions. Use the compound’s crystal structure for accurate pose prediction .

- Molecular Dynamics (MD): GROMACS or AMBER simulate binding stability over time (e.g., 100 ns trajectories) .

- Free Energy Calculations: MM/PBSA or MM/GBSA quantify binding free energy differences between analogs .

Basic: What in vitro assays assess anticancer activity?

Methodological Answer:

- Cytotoxicity: MTT or resazurin assays using cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM .

- Apoptosis Detection: Flow cytometry with Annexin V/PI staining .

- Enzyme Inhibition: Fluorogenic assays for kinases or proteases (e.g., IC determination) .

Advanced: How do modifications to quinolin-8-yloxy or isoxazole affect pharmacology?

Methodological Answer:

- Quinolin-8-yloxy: Substituents at the 8-position alter steric hindrance and π-π stacking. Electron-withdrawing groups (e.g., -NO) may enhance target affinity .

- Isoxazole: Methyl or phenyl substitutions at the 3-position modulate lipophilicity and metabolic stability .

- Systematic SAR: Synthesize analogs with incremental changes and compare IC values in dose-response assays .

Advanced: How are enantiomeric purity challenges addressed during synthesis?

Methodological Answer:

- Chiral Catalysts: Use asymmetric catalysis (e.g., Jacobsen’s catalyst) for stereocontrol during cycloaddition .

- Chiral HPLC: Separate enantiomers using columns like Chiralpak IA/IB and confirm purity (>99% ee) .

- Dynamic Kinetic Resolution: Combine racemization and selective crystallization for scalable enantiopure synthesis .

Basic: What analytical techniques confirm purity and stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.